BAY1082439

PTEN-null prostate cancer cell viability PI3K isoform selectivity

BAY1082439 is the definitive tool compound for balanced PI3Kα/β/δ inhibition (IC50: α=4.9 nM, β=15.0 nM, δ≈1-5 nM) with >1000-fold mTOR selectivity. This profile uniquely suppresses compensatory isoform activation in PTEN-null prostate cancer where single-isoform inhibitors (alpelisib, idelalisib) fail. Validated in Pb-Cre+;PtenL/L mice for tumor regression (75 mg/kg p.o.), intermittent-dosing protocols converting cold tumors to anti-PD-1-responsive hot tumors, and PIK3CAmut/HER2+ xenografts. For dual tumor-intrinsic/TME pathway interrogation.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1574161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1082439
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1082439 Procurement Guide: Baseline Profile of an Orally Bioavailable PI3Kα/β/δ Inhibitor for PTEN-Deficient Oncology Research


BAY1082439 (CAS 1375469-38-7) is an orally bioavailable, potent inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms α, β, and δ [1]. The compound demonstrates balanced inhibitory activity against PI3Kα (IC50 = 4.9 nM) and PI3Kβ (IC50 = 15.0 nM) with a 1:3 potency ratio, along with high potency against PI3Kδ (IC50 ≈ 1–5 nM) and selectivity over PI3Kγ (IC50 = 52 nM) and mTOR (>1000-fold) . BAY1082439 also inhibits mutated forms of PIK3CA and has been evaluated in a completed Phase I clinical trial (NCT01728311) for advanced malignancies [2][3].

BAY1082439 Selection Rationale: Why Pan-Class I or Isoform-Selective PI3K Inhibitors Cannot Substitute in PTEN-Null Prostate Cancer Models


PTEN-deficient prostate cancers exhibit compensatory activation of parallel PI3K isoforms, rendering single-isoform inhibition ineffective. Selective PI3Kβ inhibition alone shows no significant anti-tumor efficacy in PTEN-null prostate cancer cell lines due to compensatory PI3Kα activation, while selective PI3Kα inhibition can trigger rebound PI3Kβ activation [1]. Additionally, PI3Kδ upregulation has been identified as a resistance mechanism associated with epithelial-mesenchymal transition (EMT) in aggressive disease states [2]. Pan-PI3K inhibitors or FDA-approved isoform-selective agents (e.g., alpelisib for PI3Kα, idelalisib for PI3Kδ, copanlisib as pan-class I) lack the requisite balanced α/β/δ inhibition profile required to simultaneously suppress both tumor cell-intrinsic signaling and tumor microenvironment pathways in PTEN-null contexts [3].

BAY1082439 Quantitative Differentiation Guide: Evidence-Based Procurement Benchmarks vs. Comparators


Cellular Viability: BAY1082439 vs. Isoform-Selective Inhibitors in PTEN-Null Prostate Cancer

In PTEN-null human prostate cancer cell lines PC3 and LNCaP, BAY1082439 demonstrated superior inhibition of cell growth compared to PI3Kα-selective and PI3Kβ-selective inhibitors used alone or in combination [1]. Treatment with BAY1082439 (0.1–1 μM, 72 hours) effectively blocked G1/S cell cycle transition and induced apoptosis .

PTEN-null prostate cancer cell viability PI3K isoform selectivity comparative pharmacology

In Vivo Tumor Growth: BAY1082439 vs. PI3Kα Inhibitor Copanlisib (BAY80-6946) at MTD

In PTEN/PI3Kβ-driven tumor xenograft models (PC3 prostate cancer and HEC-1B endometrial cancer), BAY1082439 exhibited clear therapeutic advantages over the potent PI3Kα inhibitor copanlisib (BAY80-6946) when both compounds were compared at their respective maximum tolerated doses (MTDs) [1]. BAY1082439 achieved tumor regression in KPL4 (PIK3CAmut, HER2+) and tumor stasis in HEC-1B (PTENdel) and HEC-1A (PIK3CAmut) models [1].

PTEN-deficient xenograft maximum tolerated dose PI3Kβ-driven tumors comparative efficacy

Immune Cell Inhibition: BAY1082439 vs. PI3Kδ-Selective Idelalisib (CAL-101) and PI3Kβ-Selective TGX-221

In comparative immune cell inhibition assays, BAY1082439 was more potent than the PI3Kδ-selective inhibitor idelalisib (CAL-101) and superior to the PI3Kβ-selective inhibitor TGX-221 and the AKT inhibitor ipatasertib in inhibiting T and B cells [1]. This preferential regulatory T cell inhibition activity contributes to the compound's ability to promote clonal expansion of tumor-associated CD8+ T cells [2].

T cell inhibition B cell inhibition tumor microenvironment immuno-oncology

EMT and Mesenchymal Cell Targeting: BAY1082439 vs. PI3Kδ-Selective CAL-101 and Triple Inhibitor Combination

In PKV prostate cancer cells sorted into epithelial, EMT, and mesenchymal populations, PI3Kδ upregulation was identified as a resistance mechanism associated with EMT and mesenchymal transition [1]. BAY1082439 as a single agent effectively inhibited cell growth across all three tumor cell states (epithelial, EMT, mesenchymal), whereas the PI3Kδ-selective inhibitor CAL-101 showed limited efficacy in epithelial cells [2]. Notably, BAY1082439 monotherapy achieved comparable or superior growth inhibition to the triple-inhibitor combination of BYL-719 (PI3Kαi) + TGX-221 (PI3Kβi) + CAL-101 (PI3Kδi) [2].

epithelial-mesenchymal transition PI3Kδ upregulation mesenchymal resistance triple inhibition

PK Properties: BAY1082439 Plasma Free Fraction and Exposure Profile Across Species

BAY1082439 exhibits distinctive pharmacokinetic properties with very high plasma free fractions ranging from 33% to 50% across all species tested, accompanied by a large volume of distribution at steady state (Vss), high clearance, and intermediate terminal half-life (T1/2) [1]. This profile contrasts with many clinical PI3K inhibitors that demonstrate high plasma protein binding and consequently lower free drug exposure.

pharmacokinetics plasma free fraction tissue distribution oral bioavailability

BAY1082439 High-Value Application Scenarios for Preclinical Oncology and Immuno-Oncology Research


PTEN-Null Prostate Cancer Xenograft and Genetically Engineered Mouse Models

BAY1082439 is optimally deployed in PTEN-null prostate cancer models where single-isoform PI3K inhibitors (α-selective or β-selective) have demonstrated limited efficacy due to compensatory pathway activation. In Pten conditional knockout mouse models (Pb-Cre+;PtenL/L), oral administration of BAY1082439 at 75 mg/kg daily for 4 weeks significantly reduced tumor size and p-AKT staining [1]. The compound has also demonstrated high effectiveness in the mutant Pten/Kras metastatic model, preventing epithelial-mesenchymal transition (EMT) [2]. These findings establish BAY1082439 as the tool compound of choice for dissecting PI3K pathway dependencies in PTEN-deficient contexts where balanced α/β inhibition is mechanistically required.

Immuno-Oncology Combination Studies with Anti-PD-1 Immune Checkpoint Blockade

BAY1082439 enables a unique application in immuno-oncology: intermittent dosing (but not continuous daily dosing) of BAY1082439 converts PTEN-null 'cold' tumors into T cell-inflamed 'hot' tumors that become responsive to anti-PD-1 therapy [3]. Mechanistically, BAY1082439 promotes IFNα/IFNγ pathway activation, β2-microglobulin expression, and CXCL10/CCL5 chemokine secretion while preferentially inhibiting regulatory T cells to enable CD8+ T cell clonal expansion [3]. In castrated Pten-null mice, 4 weeks of intermittent BAY1082439 treatment followed by anti-PD-1 antibody therapy produced durable therapeutic effects [4]. This scenario represents a high-differentiation application where single-isoform PI3K inhibitors (e.g., idelalisib, alpelisib) lack the requisite α/β/δ balanced profile and immune-modulating capacity.

PIK3CA-Mutant and HER2-Positive Tumor Models Requiring Balanced α/β Inhibition

BAY1082439 demonstrates tumor regression in KPL4 xenografts, a model characterized by concurrent PIK3CA mutation and HER2 amplification [5]. The compound also inhibits mutated forms of PIK3CA and induces tumor stasis in HEC-1A (PIK3CAmut) and HEC-1B (PTENdel) models [5]. Unlike PI3Kα-selective inhibitors (e.g., alpelisib) that may trigger compensatory PI3Kβ activation in PIK3CA-mutant contexts, BAY1082439's balanced α/β inhibition profile prevents rebound pathway activation. Strong p-AKT inhibition was observed at 2 and 5 hours post-treatment in all four tumor models tested, with p-AKT returning to baseline at 24 hours [5]. This scenario is particularly relevant for research programs investigating PI3K pathway dependencies across both PTEN-deficient and PIK3CA-mutant genetic backgrounds.

Tumor Microenvironment Studies Requiring Simultaneous Cancer Cell-Intrinsic and Immune-Modulating PI3K Inhibition

BAY1082439 uniquely addresses both cancer cell-intrinsic signaling and tumor microenvironment (TME) pathways through its balanced PI3Kα/β/δ inhibition profile. The PI3Kδ-inhibitory component blocks B cell infiltration and lymphotoxin release, which are TME factors that promote castration-resistant prostate cancer growth [6]. Comparative data demonstrate that BAY1082439 is more potent than PI3Kδ-selective idelalisib (CAL-101) and superior to PI3Kβ-selective TGX-221 in inhibiting T and B cells [7]. This dual-action profile makes BAY1082439 the preferred tool compound for research requiring simultaneous interrogation of tumor-intrinsic PI3K signaling and immune cell-mediated TME effects, an experimental paradigm that cannot be recapitulated using single-isoform selective inhibitors or pan-PI3K inhibitors with different isoform selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY1082439

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.